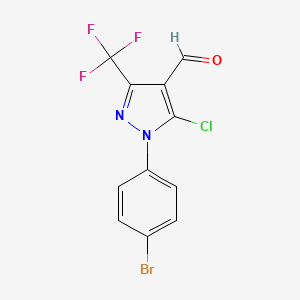

1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a halogenated pyrazole derivative featuring a bromophenyl group at position 1, a chlorine atom at position 5, and a trifluoromethyl group at position 3, with an aldehyde functional group at position 2. The presence of electron-withdrawing groups (Cl, CF₃) and the aldehyde moiety enhances its reactivity, making it suitable for further functionalization via condensation or nucleophilic addition reactions .

Properties

IUPAC Name |

1-(4-bromophenyl)-5-chloro-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrClF3N2O/c12-6-1-3-7(4-2-6)18-10(13)8(5-19)9(17-18)11(14,15)16/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXOFAOSNGDFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation of Pyrazole Precursors

The primary synthetic route involves the Vilsmeier-Haack reaction, which introduces a formyl group to the pyrazole core. The precursor, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 96145-98-1), undergoes formylation using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) under reflux conditions.

Procedure :

- Reagent Preparation : POCl₃ (219.1 mmol) is added dropwise to DMF (105.2 mmol) at 0°C to form the Vilsmeier reagent.

- Substrate Addition : The precursor (87.7 mmol) is introduced, and the mixture is refluxed (95°C, 4.5 hours).

- Workup : Post-reaction, the mixture is quenched in ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate).

Yield : 79.1–95%, depending on reaction duration and temperature.

Bromination and Functionalization

While the provided data focuses on formylation, bromination likely occurs at the para position of the phenyl group prior to formylation. Standard bromination methods (e.g., N-bromosuccinimide with Lewis acids) may be employed, though explicit protocols are absent in the cited sources.

Reaction Optimization and Comparative Analysis

Temperature and Time Dependence

Higher yields correlate with extended reflux durations. For instance:

Table 1. Reaction Conditions and Yields

| Temperature (°C) | Duration (h) | Yield (%) |

|---|---|---|

| 95 | 4.5 | 90 |

| 95 | 5.0 | 95 |

| 95 | 1.0 | 79.1 |

Solvent and Stoichiometry

DMF acts as both solvent and formylating agent. Excess POCl₃ (3–4 equivalents) ensures complete conversion, minimizing side products like dichloropyrazoles.

Structural Characterization

Spectroscopic Validation

1H NMR (500 MHz, CDCl₃) :

13C NMR (125 MHz, CDCl₃) :

19F NMR (470 MHz, CDCl₃) :

IR (KBr) :

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific biological pathways. Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its bioavailability and efficacy against inflammatory diseases .

- Anticancer Properties : Research highlights that certain pyrazole derivatives can induce apoptosis in cancer cells. The incorporation of halogen atoms like bromine and chlorine has been linked to increased cytotoxicity against various cancer cell lines .

- Antimicrobial Effects : The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, leading to disruption and cell death .

Agricultural Chemistry

The compound's fungicidal properties have been explored for agricultural applications. Pyrazole derivatives are known to act as effective fungicides, protecting crops from fungal infections.

- Fungicide Development : Patents have documented the synthesis of pyrazole-based compounds that serve as intermediates in the development of novel fungicides. These compounds are designed to target specific biochemical pathways in fungi, reducing their viability while minimizing harm to non-target organisms .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated the anti-inflammatory effects of a series of pyrazole derivatives, including those with similar structures to 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases .

Case Study 2: Anticancer Activity

Another research article focused on the synthesis and biological evaluation of various pyrazole derivatives against cancer cell lines. The study found that compounds with trifluoromethyl substitutions exhibited enhanced potency against breast cancer cells, indicating that modifications at the 3-position of the pyrazole ring can lead to improved anticancer activity .

Data Table: Comparison of Biological Activities

| Property | 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | Related Pyrazole Derivatives |

|---|---|---|

| Anti-inflammatory | Moderate inhibition of COX enzymes | High inhibition |

| Anticancer | Induces apoptosis in specific cancer lines | Varies by substitution |

| Antimicrobial | Effective against Gram-positive bacteria | Effective against both Gram-positive and Gram-negative bacteria |

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Effects

Compound A : 5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1312886-47-7)

- Structural Differences : Replaces the 4-bromophenyl group with a phenyl group and substitutes the 5-chloro with a 4-chlorophenyl.

- Impact : The absence of bromine reduces molecular weight (MW = 350.73 g/mol vs. ~395.58 g/mol for the target compound) and alters lipophilicity. The 4-chlorophenyl group may enhance π-π stacking interactions in biological systems .

Compound B : 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde

- Structural Differences : Replaces the trifluoromethyl group with a 4-chlorobenzyl substituent.

- Crystallographic data (R factor = 0.036) show a planar pyrazole ring, similar to the target compound, but with altered intermolecular contacts due to the benzyl group .

Compound C : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

- Structural Differences : Substitutes the aldehyde with a carbohydrazide group.

- Impact : The hydrazide enhances hydrogen-bonding capacity, improving solubility in polar solvents but reducing electrophilicity compared to the aldehyde .

Electronic and Steric Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Electron-Withdrawing Groups | Cl, CF₃, Br | CF₃, Cl (on aryl) | Cl, Br |

| Electrophilicity (Aldehyde) | High | Moderate | Low (steric hindrance) |

| LogP (Predicted) | ~3.8 | ~3.2 | ~4.1 |

The trifluoromethyl group in the target compound increases electron deficiency at the pyrazole core, enhancing reactivity toward nucleophiles. Bromine at the 4-position contributes to higher lipophilicity, which may improve membrane permeability in biological assays .

Biological Activity

1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bromophenyl group, a chloro substituent, and a trifluoromethyl group attached to the pyrazole ring. This structural configuration contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H5BrClF3N2O |

| Molecular Weight | 328.52 g/mol |

| IUPAC Name | 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can inhibit cancer cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism of action often involves the induction of apoptosis and the disruption of cell cycle progression.

Case Study:

In a study examining the efficacy of pyrazole derivatives against breast cancer cell lines, it was found that compounds with halogen substituents, such as bromine and chlorine, displayed enhanced cytotoxic effects. The combination of these compounds with doxorubicin showed a synergistic effect, increasing the overall cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies. For instance, pyrazole derivatives have been shown to reduce nitric oxide production in lipopolysaccharide (LPS) stimulated macrophages, indicating their potential as anti-inflammatory agents .

Research Findings:

A series of pyrazole derivatives were tested for their ability to inhibit inflammatory responses in vitro. Results demonstrated that these compounds significantly reduced levels of TNF-α and IL-6 in treated cells compared to controls .

Antimicrobial Activity

The antimicrobial activity of pyrazoles has been widely studied, with many derivatives demonstrating effectiveness against a range of pathogens. The compound has shown promising results against both bacterial and fungal strains.

Data Table: Antimicrobial Activity

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 64 µg/mL |

Q & A

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Key Intermediate | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Aromatic aldehydes, reflux | α,β-unsaturated ketones | 65–75% | |

| Oxidation | PCC/DMF, 3 hours | Aldehyde derivative | 72% |

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies the carbonyl (C=O) stretch near 1678 cm⁻¹ and nitrile (C≡N) stretches .

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 356.95) .

- X-ray Diffraction : Resolves dihedral angles between the pyrazole ring and aryl substituents (e.g., 3.29° with bromophenyl) .

Advanced: How can researchers address discrepancies between calculated and observed spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:

Discrepancies may arise from solvent polarity, conformational flexibility, or crystallographic packing effects. To resolve:

Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) .

Crystallographic Confirmation : Use X-ray diffraction to validate spatial arrangements, especially for ambiguous proton environments (e.g., overlapping aromatic signals) .

Solvent Screening : Record NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts, as polar solvents like DMSO can deshield protons .

Advanced: What strategies can optimize the oxidation step from hydroxymethyl intermediates to the target aldehyde?

Methodological Answer:

- Catalyst Selection : Replace PCC with milder oxidants like MnO₂ or TEMPO/NaClO to reduce side reactions .

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate consumption and adjust reaction time (e.g., 3–5 hours) .

- Purification : Employ gradient elution in column chromatography (hexane/ethyl acetate) to isolate the aldehyde from byproducts .

Q. Table 2: Oxidation Optimization

| Oxidant | Solvent | Time (h) | Yield |

|---|---|---|---|

| PCC | DMF | 3 | 72% |

| MnO₂ | CH₂Cl₂ | 6 | 68% |

Advanced: How does the dihedral angle between the pyrazole ring and aryl substituents influence bioactivity?

Methodological Answer:

The dihedral angle (e.g., 74.91° between pyrazole and chlorophenyl groups) affects π-π stacking and hydrogen bonding in biological targets. For example:

- Conformational Rigidity : Smaller angles (e.g., 3.29°) enhance planarity, improving binding to hydrophobic enzyme pockets .

- Structure-Activity Relationship (SAR) : Derivatives with flexible substituents show reduced anticancer activity compared to rigid analogs .

Basic: What are the key considerations in designing a crystallization protocol for X-ray-quality crystals?

Methodological Answer:

- Solvent Choice : Use low-polarity solvents (e.g., ethyl acetate) to slow nucleation .

- Temperature Control : Cool refluxed solutions gradually (1–2°C/min) to avoid amorphous precipitation .

- Additives : Introduce trace amounts of hexane to induce lattice formation .

Advanced: How should researchers design experiments to correlate structural modifications with bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs with varying substituents (e.g., replacing bromine with methoxy groups) and test in bioassays (e.g., antimicrobial or anticancer screens) .

- Docking Simulations : Use software like AutoDock to predict binding affinities based on dihedral angles and electrostatic potentials .

- Data Triangulation : Combine IC₅₀ values from bioassays with crystallographic and spectroscopic data to identify critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.